1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
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Overview
Description
1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, along with a methylpropanone moiety
Preparation Methods
The synthesis of 1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and 2-methylpropan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product
Chemical Reactions Analysis
1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(3-fluoro-4-hydroxyphenyl)-2-methylpropan-1-ol.
Substitution: The fluorine atom and hydroxyl group on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives .
Scientific Research Applications
1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes
Comparison with Similar Compounds
1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-fluoro-4-hydroxybenzaldehyde and 3-fluoro-4-hydroxyphenylacetic acid share structural similarities but differ in their functional groups and overall chemical properties.
Properties
Molecular Formula |
C10H11FO2 |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-(3-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-6(2)10(13)7-3-4-9(12)8(11)5-7/h3-6,12H,1-2H3 |
InChI Key |
QLQNRKFIYKTHPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1)O)F |
Origin of Product |
United States |
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